molecular formula C17H18FNO3S B2835687 (E)-N-[3-(2-fluorophenoxy)propyl]-2-phenylethenesulfonamide CAS No. 1211861-06-1

(E)-N-[3-(2-fluorophenoxy)propyl]-2-phenylethenesulfonamide

Cat. No.: B2835687
CAS No.: 1211861-06-1
M. Wt: 335.39
InChI Key: SKLAERAQPQDJPA-UHFFFAOYSA-N
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Description

The compound “(E)-N-[3-(2-fluorophenoxy)propyl]-2-phenylethenesulfonamide” is a complex organic molecule. Unfortunately, there is limited information available about this specific compound in the literature .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. Unfortunately, without more specific information or experimental data, it’s difficult to provide a detailed molecular structure analysis .

Scientific Research Applications

Anticancer Applications

A series of novel (E)-N-aryl-2-arylethenesulfonamides were synthesized and evaluated for their anticancer activity, showing potent cytotoxicity against a wide spectrum of cancer cell lines, including drug-resistant ones. Some compounds dramatically reduced tumor size in nude mice xenograft assays, indicating their in vivo potential as anticancer agents. Mechanistic studies suggest that these compounds disrupt microtubule formation and arrest cells in the mitotic phase by inhibiting tubulin polymerization, circumventing drug resistance mediated by P-glycoprotein (M. Reddy et al., 2013).

Enzyme Inhibition for Anticancer Therapy

Sulfonamide derivatives have been identified as potent inhibitors of carbonic anhydrase (CA), an enzyme with significant roles in various physiological processes. Specific sulfonamide compounds showed interesting cytotoxic activities and strong inhibition of human cytosolic isoforms hCA I and II, highlighting their potential in further anti-tumor activity studies (H. Gul et al., 2016).

Synthesis and Chemical Applications

The synthesis of E-aryl ethenesulfonamides has been explored through a straightforward, one-pot procedure from 1-hydroxy-1-arylalkanes. This method provides an attractive approach for the preparation of compounds widely employed in chemical and pharmaceutical fields, showcasing the versatility of sulfonamide derivatives in synthesis and drug development (A. Aramini et al., 2003).

Selective Enzyme Inhibition

Other studies focused on the synthesis of derivatives acting as selective cyclooxygenase-2 (COX-2) inhibitors, where the introduction of a fluorine atom notably increased selectivity, leading to the identification of potent, highly selective, and orally active COX-2 inhibitors. These compounds, such as JTE-522, are in clinical trials for treating conditions like rheumatoid arthritis and osteoarthritis (Hiromasa Hashimoto et al., 2002).

Properties

IUPAC Name

(E)-N-[3-(2-fluorophenoxy)propyl]-2-phenylethenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18FNO3S/c18-16-9-4-5-10-17(16)22-13-6-12-19-23(20,21)14-11-15-7-2-1-3-8-15/h1-5,7-11,14,19H,6,12-13H2/b14-11+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SKLAERAQPQDJPA-SDNWHVSQSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C=CS(=O)(=O)NCCCOC2=CC=CC=C2F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)/C=C/S(=O)(=O)NCCCOC2=CC=CC=C2F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18FNO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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